molecular formula C10H9BrO3 B12822975 Methyl 2-acetyl-5-bromobenzoate

Methyl 2-acetyl-5-bromobenzoate

Cat. No.: B12822975
M. Wt: 257.08 g/mol
InChI Key: LDQUHAQECDPEOH-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-bromobenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and an acetyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-5-bromobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-acetylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-5-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the acetyl group.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidizing the acetyl group.

Major Products

Scientific Research Applications

Methyl 2-acetyl-5-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drugs targeting specific biological pathways.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Biological Research: It is employed in studies involving enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of methyl 2-acetyl-5-bromobenzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and acetyl group can interact with the active sites of enzymes, blocking their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 2-acetyl-5-bromobenzoate

InChI

InChI=1S/C10H9BrO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3

InChI Key

LDQUHAQECDPEOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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